molecular formula C20H27N5O B6056886 [1-[1-[4-(1H-indol-3-yl)butan-2-yl]piperidin-4-yl]triazol-4-yl]methanol

[1-[1-[4-(1H-indol-3-yl)butan-2-yl]piperidin-4-yl]triazol-4-yl]methanol

Cat. No.: B6056886
M. Wt: 353.5 g/mol
InChI Key: SFSSXHZZJCULLX-UHFFFAOYSA-N
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Description

The compound [1-[1-[4-(1H-indol-3-yl)butan-2-yl]piperidin-4-yl]triazol-4-yl]methanol is a complex organic molecule that features an indole ring, a piperidine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[1-[4-(1H-indol-3-yl)butan-2-yl]piperidin-4-yl]triazol-4-yl]methanol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[1-[1-[4-(1H-indol-3-yl)butan-2-yl]piperidin-4-yl]triazol-4-yl]methanol: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products

    Oxidation: Carboxylic acid derivatives

    Reduction: Triazoline derivatives

    Substitution: Nitrated or halogenated indole derivatives

Scientific Research Applications

[1-[1-[4-(1H-indol-3-yl)butan-2-yl]piperidin-4-yl]triazol-4-yl]methanol: has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-[1-[4-(1H-indol-3-yl)butan-2-yl]piperidin-4-yl]triazol-4-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring can mimic the structure of tryptophan, allowing it to bind to serotonin receptors, while the piperidine and triazole rings can enhance binding affinity and specificity. This compound may modulate neurotransmitter release or inhibit enzyme activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Indol-3-yl)butan-2-one: A precursor in the synthesis of the target compound.

    1-(1H-1,2,3-Triazol-4-yl)methanol: A simpler triazole derivative with similar reactivity.

    1-(4-Piperidinyl)-1H-1,2,3-triazole: A compound with a similar core structure but lacking the indole moiety.

Uniqueness

  • The combination of indole, piperidine, and triazole rings in [1-[1-[4-(1H-indol-3-yl)butan-2-yl]piperidin-4-yl]triazol-4-yl]methanol provides a unique scaffold that can interact with multiple biological targets, making it a versatile compound for drug development and research.

Properties

IUPAC Name

[1-[1-[4-(1H-indol-3-yl)butan-2-yl]piperidin-4-yl]triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-15(6-7-16-12-21-20-5-3-2-4-19(16)20)24-10-8-18(9-11-24)25-13-17(14-26)22-23-25/h2-5,12-13,15,18,21,26H,6-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSSXHZZJCULLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CNC2=CC=CC=C21)N3CCC(CC3)N4C=C(N=N4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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